molecular formula C12H10FNO2S B8480696 2-(2-Fluorophenylmethylsulfinyl)pyridine N-oxide CAS No. 60264-23-5

2-(2-Fluorophenylmethylsulfinyl)pyridine N-oxide

Cat. No. B8480696
CAS RN: 60264-23-5
M. Wt: 251.28 g/mol
InChI Key: KUDYTUYGOKELKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04120692

Procedure details

The procedure employed is identical to that of Example 68 using 5.7 gm (0.024 mol) 2-(2-fluorophenylmethylthio)pyridine N-oxide in 50 ml of chloroform with 4.8 gm (0.024 mol) MCPBA in 75 ml chloroform.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][S:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=1[O-:16].C1C=C(Cl)C=C(C(OO)=[O:25])C=1>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][S:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=1[O-:16])=[O:25]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CSC1=[N+](C=CC=C1)[O-]
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)CS(=O)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.